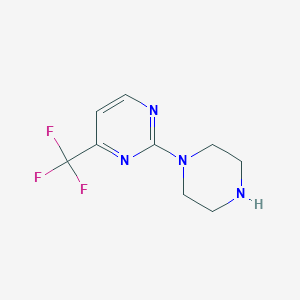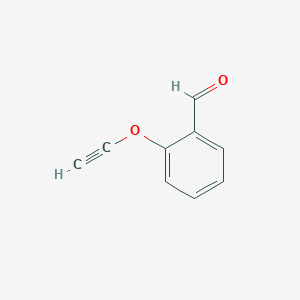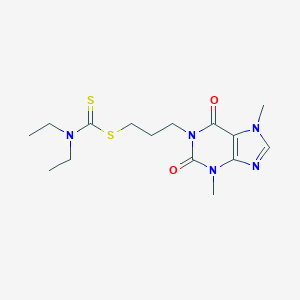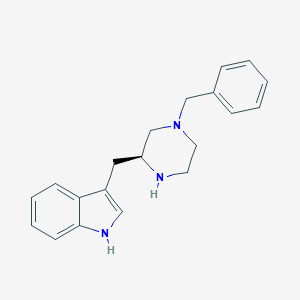
4-N-丁基苯基溴化镁
描述
Synthesis Analysis 4-N-Butylphenylmagnesium bromide, as a Grignard reagent, is synthesized through the reaction of 4-N-butylphenyl bromide with magnesium in an ether solvent. This process is analogous to the synthesis of other phenylmagnesium bromides, which are typically prepared from corresponding aryl bromides. For example, the synthesis of crotylmagnesium bromide and α-methylallylmagnesium bromide involves the reaction of crotyl bromide and α-methylallyl bromide with magnesium, respectively (Nordlander, Young, & Roberts, 1961).
Molecular Structure Analysis The molecular structure of 4-N-Butylphenylmagnesium bromide, like other Grignard reagents, may exhibit complexity such as dimerization or formation of complex geometries due to intramolecular coordination. Studies on phenylmagnesium bromides with intramolecularly coordinating substituents have revealed the formation of structures that could provide insights into the coordination environment around the magnesium atom (Markies et al., 1991).
Chemical Reactions and Properties 4-N-Butylphenylmagnesium bromide undergoes typical Grignard reactions, such as nucleophilic addition to carbonyl compounds, transmetalation, and coupling reactions. The reactivity is influenced by the electronic and steric properties of the butylphenyl group. For instance, the reaction of Grignard reagents with α,β-unsaturated esters, ketones, and nitriles under anionic polymerization conditions has been investigated, revealing nuances in product distribution and reaction conditions (Yasuda, Kawabata, & Tsuruta, 1967).
Physical Properties Analysis The physical properties of 4-N-Butylphenylmagnesium bromide, such as solubility, melting point, and boiling point, are influenced by its molecular structure and interactions within solvents. Large angle X-ray scattering (LAXS) and extended X-ray absorption fine structure (EXAFS) studies on phenylmagnesium bromide have provided insights into the solvation and aggregation behavior of Grignard reagents in solution, which are relevant for understanding the physical properties of 4-N-Butylphenylmagnesium bromide (Wellmar, Hallberg, & Persson, 1991).
Chemical Properties Analysis The chemical properties of 4-N-Butylphenylmagnesium bromide, such as reactivity towards various electrophiles, nucleophiles, and its role in synthesis, are central to its utility in organic chemistry. The Grignard reagent's ability to form carbon-carbon bonds through reactions with electrophiles makes it a valuable tool for constructing complex organic molecules. The synthesis and reactions of Grignard reagents with perfluoro-n-octylmagnesium bromide highlight the synthetic utility and reactivity of these compounds (Smith, Soloski, & Tamborski, 1974).
科学研究应用
不对称偶联:芳基溴化镁,包括 4-N-丁基苯基溴化镁,用于与烯丙基酯的不对称偶联反应。在镍配合物的催化下,此过程导致形成高产率的手性产物 (Hiyama & Wakasa, 1985).
烃的合成:该试剂在烃的合成中起作用。例如,苯基卤化镁,一种相关化合物,已被用于合成某些烃,展示了该试剂在有机合成中的效用 (Wittig, 1980).
有机化合物的合成:它用于合成各种有机化合物,例如玫瑰呋喃和倍半玫瑰呋喃,展示了其在有机化学中的多功能性 (TakedaAkira & TsuboiSadao, 1977).
有机金属化学:该化合物在有机金属化学的研究中也很重要,正如有机汞衍生物插入硅碳键和碳氢键的研究中所说明的那样 (Seyferth, Shih, Dubac, Mazerolles, & Serres, 1973).
核磁共振光谱研究:它一直是核磁共振光谱研究的主题,提供了对丁烯基溴化镁(一种相关的格氏试剂)结构的见解 (Nordlander, Young, & Roberts, 1961).
氟化物传感:在一项新颖的应用中,芳基溴化镁衍生物被用于近红外区域氟化物传感器的合成,展示了其在化学传感器开发中的用途 (Zou, Liu, Mack, Wang, Tian, Lu, Li, & Shen, 2014).
钯催化的交叉偶联:该试剂在钯催化的交叉偶联反应中至关重要,这是现代有机合成中的一项关键工艺 (Kamikawa & Hayashi, 1997).
安全和危害
作用机制
Target of Action
4-N-Butylphenylmagnesium bromide is a Grignard reagent . Grignard reagents are known to be strong nucleophiles and bases, and they primarily target electrophilic carbon atoms, particularly those present in carbonyl groups .
Mode of Action
The mode of action of 4-N-Butylphenylmagnesium bromide involves a nucleophilic attack on the electrophilic carbon atom of a carbonyl group . The carbon-magnesium bond in the Grignard reagent is polar, which allows the carbon to act as a nucleophile. This results in the formation of a new carbon-carbon bond, leading to the expansion of the carbon skeleton .
Biochemical Pathways
Grignard reagents are commonly used in organic synthesis to form carbon-carbon bonds, which are fundamental to many biochemical pathways .
Pharmacokinetics
As a grignard reagent, it is known to be highly reactive and unstable in the presence of water or oxygen . Therefore, it is unlikely to have significant bioavailability.
Result of Action
The primary result of the action of 4-N-Butylphenylmagnesium bromide is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the electrophile it reacts with .
Action Environment
The action of 4-N-Butylphenylmagnesium bromide is highly dependent on the environment. It must be handled under an inert atmosphere (such as nitrogen or argon) and in anhydrous conditions due to its reactivity with water and oxygen . The reaction is typically carried out in a polar aprotic solvent, such as diethyl ether or tetrahydrofuran .
属性
IUPAC Name |
magnesium;butylbenzene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13.BrH.Mg/c1-2-3-7-10-8-5-4-6-9-10;;/h5-6,8-9H,2-3,7H2,1H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDVPPVFTDVJOF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=[C-]C=C1.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate](/img/structure/B71555.png)
